

A Comparative Analysis of LM-108 and Other Immunotherapies for Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

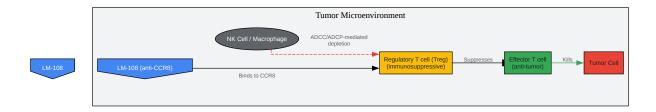
Compound of Interest		
Compound Name:	LM-4108	
Cat. No.:	B014790	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of gastric cancer treatment is rapidly evolving, with immunotherapy emerging as a cornerstone of modern therapeutic strategies. This guide provides a detailed comparison of LM-108, a novel anti-CCR8 monoclonal antibody, with other established and emerging immunotherapies for gastric cancer. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

Executive Summary

Gastric cancer remains a significant global health challenge with a high mortality rate. The advent of immunotherapies has offered new hope, primarily through immune checkpoint inhibitors that reinvigorate the anti-tumor immune response. LM-108 represents a novel immunotherapeutic approach by targeting C-C chemokine receptor 8 (CCR8) to deplete regulatory T cells (Tregs) within the tumor microenvironment. This guide will compare the mechanism of action, clinical efficacy, and experimental protocols of LM-108 with current standard-of-care and emerging immunotherapies, including PD-1/PD-L1 inhibitors, VEGFR2 antagonists, and HER2-targeted antibody-drug conjugates.


Mechanism of Action

A fundamental differentiator among these immunotherapies is their molecular target and mechanism of action.

1.1. LM-108: Targeting CCR8 to Deplete Tumor-Infiltrating Tregs

LM-108 is a humanized IgG1 monoclonal antibody that specifically binds to CCR8, a chemokine receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs). Tregs are a subpopulation of T cells that suppress the activity of effector T cells, thereby hindering the body's natural anti-tumor immune response. By targeting CCR8, LM-108 aims to selectively deplete these immunosuppressive Tregs within the tumor microenvironment, shifting the balance towards an active anti-tumor immune state. The Fc region of LM-108 is engineered to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the effective elimination of CCR8-positive Tregs.

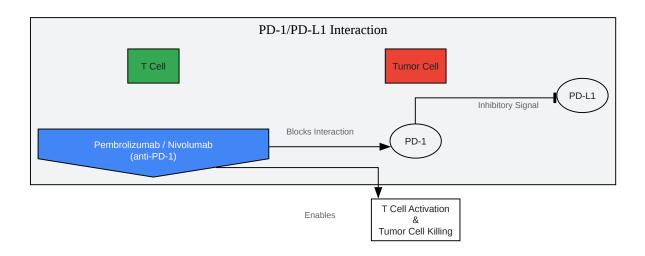

Click to download full resolution via product page

Diagram 1: Mechanism of Action of LM-108

1.2. PD-1/PD-L1 Inhibitors (e.g., Pembrolizumab, Nivolumab)

Pembrolizumab and nivolumab are monoclonal antibodies that target the programmed cell death protein 1 (PD-1) receptor on T cells. The interaction of PD-1 with its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells, leads to the inhibition of T-cell activity. By blocking the PD-1/PD-L1 pathway, these inhibitors release the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.

Click to download full resolution via product page

Diagram 2: Mechanism of Action of PD-1 Inhibitors

1.3. Other Immunotherapies

- Ramucirumab: A monoclonal antibody that targets VEGFR2, a key receptor in angiogenesis.
 By inhibiting VEGFR2, ramucirumab blocks the formation of new blood vessels that tumors need to grow and metastasize.
- Trastuzumab Deruxtecan: An antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells. The antibody component (trastuzumab) binds to HER2, and the attached cytotoxic payload (deruxtecan, a topoisomerase I inhibitor) is then internalized by the cancer cell, leading to DNA damage and cell death.

Clinical Efficacy: A Comparative Overview

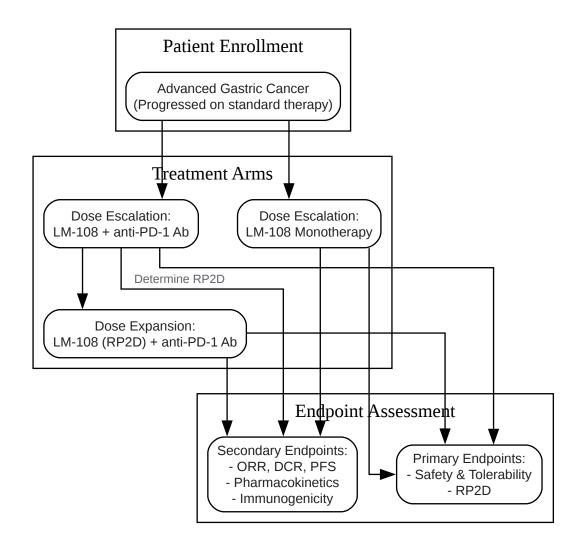
The following tables summarize the key efficacy data from clinical trials of LM-108 and other prominent immunotherapies in gastric cancer.

Table 1: Efficacy of LM-108 in Gastric Cancer

Clinical Trial(s)	Patient Population	Treatment	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progressio n-Free Survival (PFS)
Pooled analysis of Phase 1/2 studies (NCT051997 53, NCT0525548 4, NCT0551804 5)[1][2][3]	Patients with advanced gastric cancer, majority with prior anti-PD-1 therapy	LM-108 + anti-PD-1 antibody	36.1%	72.2%	6.53 months
Subgroup with high CCR8 expression (progressed on 1st-line treatment)[1] [2][3]	Patients with high CCR8 expression who progressed on first-line therapy	LM-108 + anti-PD-1 antibody	87.5%	100%	Not Reported

Table 2: Efficacy of Other Immunotherapies in Gastric Cancer

Drug	Clinical Trial	Patient Populatio n	Treatmen t	Overall Respons e Rate (ORR)	Median Overall Survival (OS)	Median Progressi on-Free Survival (PFS)
Pembrolizu mab	KEYNOTE- 062[4][5][6] [7][8]	1st-line, PD-L1 CPS ≥1, HER2-	Pembrolizu mab monothera py	-	10.6 months (vs. 11.1 months with chemo)	-
KEYNOTE- 062 (CPS ≥10)[4][5] [6][7][8]	1st-line, PD-L1 CPS ≥10, HER2-	Pembrolizu mab monothera py	-	17.4 months (vs. 10.8 months with chemo)	-	
Nivolumab	ATTRACTI ON-2[9] [10][11][12] [13]	≥2 prior chemother apy regimens	Nivolumab monothera py	11.2%	5.26 months (vs. 4.14 months with placebo)	1.61 months
CheckMate 649 (PD-L1 CPS ≥5) [14][15][16] [17][18]	1st-line, non- HER2+	Nivolumab + Chemother apy	60%	14.4 months (vs. 11.1 months with chemo)	8.3 months	


Ramucirum ab	RAINBOW[19][20][21] [22][23]	After 1st- line platinum/flu oropyrimidi ne	Ramucirum ab + Paclitaxel	28%	9.6 months (vs. 7.4 months with placebo + paclitaxel)	4.4 months
Trastuzum ab Deruxtecan	DESTINY- Gastric01[2 4][25][26] [27][28]	≥2 prior therapies, HER2+	Trastuzum ab Deruxtecan	51%	12.5 months (vs. 8.4 months with chemother apy)	5.6 months

Experimental Protocols: A Methodological Comparison

A detailed understanding of the experimental design is crucial for interpreting clinical trial results. The following provides an overview of the methodologies employed in key clinical trials.

- 3.1. LM-108 Phase 1/2 Studies (NCT05199753, NCT05255484, NCT05518045)
- Study Design: These are open-label, dose-escalation and dose-expansion Phase 1/2 studies.[29][30][31][32][33][34]
- Patient Population: Patients with advanced solid tumors, including gastric cancer, who have progressed on standard therapy.[29][30][31][32][33][34]
- Intervention: LM-108 administered intravenously as a single agent or in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab).[1][2][3]
- Primary Endpoints: Safety, tolerability, and determination of the recommended Phase 2 dose (RP2D).[1][2][3]
- Secondary Endpoints: Preliminary anti-tumor activity (ORR, DCR, PFS), pharmacokinetics, and immunogenicity.[1][2][3]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Program Guide ASCO Meeting Program Guide [meetings.asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]

Validation & Comparative

- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. merck.com [merck.com]
- 6. Efficacy and Safety of Pembrolizumab or Pembrolizumab Plus Chemotherapy vs
 Chemotherapy Alone for Patients With First-line, Advanced Gastric Cancer: The KEYNOTE-062 Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pembrolizumab with or without chemotherapy versus chemotherapy alone for patients with PD-L1—positive advanced gastric or gastroesophageal junction adenocarcinoma: Update from the phase 3 KEYNOTE-062 trial. - ASCO [asco.org]
- 8. KEYNOTE-062: Front-line Pembrolizumab is an alternative to chemotherapy for Gastric Cancers Onkologie Universimed Knowledge that matters [universimed.com]
- 9. ATTRACTION-2: Nivolumab Conveys Survival Benefit for Patients with Advanced Gastric/GEJ Cancer When Used as Treatment Beyond Progression Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. Nivolumab in patients with advanced gastric or gastro-oesophageal junction cancer refractory to, or intolerant of, at least two previous chemotherapy regimens (ONO-4538-12, ATTRACTION-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 3 study of nivolumab in previously treated advanced gastric or gastroesophageal junction cancer (ATTRACTION-2): 2-year update data PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gastriccancer.org [gastriccancer.org]
- 13. Nivolumab in previously treated advanced gastric cancer (ATTRACTION-2): 3-year update and outcome of treatment beyond progression with nivolumab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First-line nivolumab plus chemotherapy versus chemotherapy alone for advanced gastric, gastro-oesophageal junction, and oesophageal adenocarcinoma (CheckMate 649): a randomised, open-label, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA approves nivolumab in combination with chemotherapy for metastatic gastric cancer and esophageal adenocarcinoma | FDA [fda.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. onclive.com [onclive.com]
- 18. CheckMate 649: Nivolumab plus chemotherapy continues to deliver efficacy benefit in gastric cancer Medical Conferences [conferences.medicom-publishers.com]
- 19. onclive.com [onclive.com]

- 20. ascopubs.org [ascopubs.org]
- 21. ascopubs.org [ascopubs.org]
- 22. Tumor Response and Symptom Palliation from RAINBOW, a Phase III Trial of Ramucirumab Plus Paclitaxel in Previously Treated Advanced Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ramucirumab plus Paclitaxel Confers an Overall Survival Advantage Over Placebo in the RAINBOW-Asia Study [theoncologynurse.com]
- 24. targetedonc.com [targetedonc.com]
- 25. Phase II DESTINY-Gastric01 trial of Enhertu versus chemotherapy met primary endpoint [astrazeneca.com]
- 26. adcreview.com [adcreview.com]
- 27. DESTINY-Gastric01 Trial | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 28. Trastuzumab Deruxtecan in Previously Treated HER2-Positive Gastric Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. NCT05199753 Victorian Cancer Trials Link [trials.cancervic.org.au]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. A Phase I/II, Open-Label, Dose Escalation and Expansion Study of LM-108 as a Single Agent or in Combination With Pembrolizumab in Advanced Solid Tumors - AdisInsight [adisinsight.springer.com]
- 33. Program Guide ASCO Meeting Program Guide [meetings.asco.org]
- 34. Study of LM-108 as a Single Agent or in Combination With Pembrolizumab in Subjects With Advanced Solid Tumours [clin.larvol.com]
- To cite this document: BenchChem. [A Comparative Analysis of LM-108 and Other Immunotherapies for Gastric Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014790#lm-4108-versus-other-immunotherapies-forgastric-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com